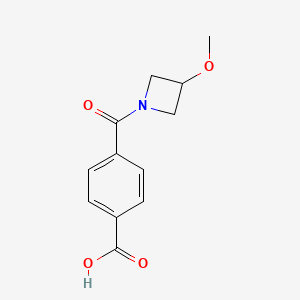

![molecular formula C9H13N3O2 B2556298 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid CAS No. 1539994-84-7](/img/structure/B2556298.png)

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

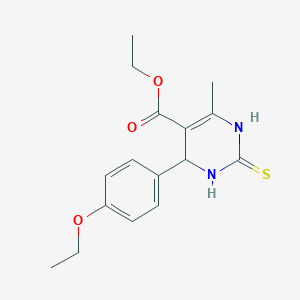

“2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid” is a chemical compound with the CAS Number: 1007878-73-0 . It is a powder at room temperature . The IUPAC name for this compound is (dimethylamino)(3-pyridinyl)acetic acid .

Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which could be related to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-11(2)8(9(12)13)7-4-3-5-10-6-7/h3-6,8H,1-2H3,(H,12,13) .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 180.21 .

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis of Cyclic Analogues : Employing intermolecular [2+2]-photocycloaddition reactions, derivatives of 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid have been utilized in constructing 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, highlighting the compound's utility in synthesizing complex cyclic structures (Petz et al., 2019).

Generation of Polyfunctional Fused Heterocyclic Compounds : Through reactions with various reagents, 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid derivatives have been instrumental in generating a wide array of fused heterocyclic compounds, showcasing the compound's versatility in contributing to the diversity of chemical structures (Hassaneen et al., 2003).

Catalysis

- Asymmetric Catalysis : "Planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP), related to the compound , have shown effectiveness in various nucleophilic catalysis processes. These derivatives have been applied in the Staudinger synthesis of beta-lactams, acylation of silyl ketene acetals, and kinetic resolution of amines, highlighting the role of such compounds in enhancing catalytic efficiency and selectivity (Fu, 2004).

Material Science

- Nanostructured Poly(esterimide)s Synthesis : Derivatives of 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid have been employed in the synthesis of novel chiral nanostructured poly(esterimide)s containing natural amino acids. These materials exhibit thermal stability and nanostructure morphology, demonstrating the compound's utility in the development of advanced polymeric materials (Mallakpour & Soltanian, 2011).

Pharmaceutical Research

- Development of Novel Dihydropyrimidines : In pharmaceutical research, 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid derivatives have been utilized in a solvent-free, three-component condensation process to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives. These derivatives are of biological significance, illustrating the compound's potential in contributing to the discovery of new therapeutic agents (Prajapati et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2-amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-12(2)7-3-4-11-5-6(7)8(10)9(13)14/h3-5,8H,10H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFGWJWCYPUALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

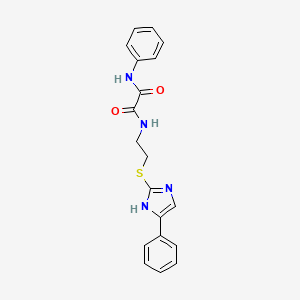

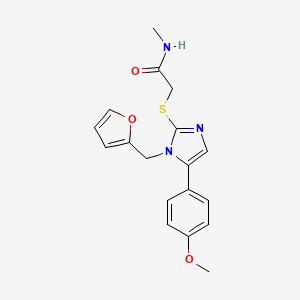

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)

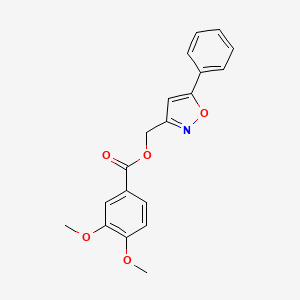

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)

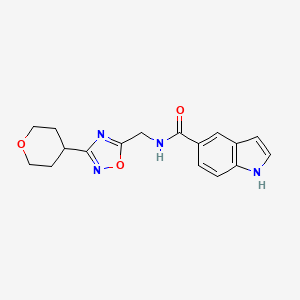

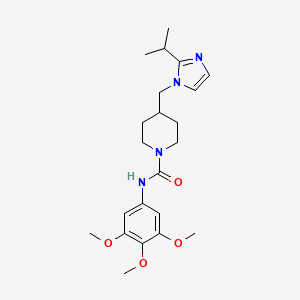

![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)

![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)

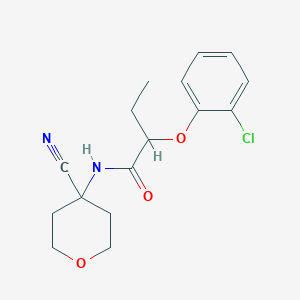

![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)